molecular formula C7H15NO B12985951 (3R,4R)-4-Propylpyrrolidin-3-ol

(3R,4R)-4-Propylpyrrolidin-3-ol

Cat. No.: B12985951
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Propylpyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidines It is characterized by the presence of a propyl group at the fourth position and a hydroxyl group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Propylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is obtained.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Propylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3R,4R)-4-Propylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Propylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Propylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,4R)-4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

PYJRWXOAVMGHNR-RQJHMYQMSA-N

Isomeric SMILES

CCC[C@@H]1CNC[C@@H]1O

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

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